Cas no 2680741-10-8 (benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate)

Benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is a specialized carbamate derivative featuring a benzodioxin core with a hydroxyl substituent. This compound is of interest in medicinal and synthetic chemistry due to its structural motif, which is commonly found in bioactive molecules. The presence of the benzyl carbamate group enhances its utility as a protective intermediate in organic synthesis, particularly for amine functionalities. Its benzodioxin scaffold contributes to potential pharmacological applications, including antioxidant or receptor-modulating properties. The compound’s stability and reactivity make it suitable for further functionalization, enabling the development of novel derivatives for research or drug discovery.
benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate structure
2680741-10-8 structure
Product name:benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
CAS No:2680741-10-8
MF:C16H15NO5
Molecular Weight:301.294004678726
CID:5633413
PubChem ID:165927543

benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate 化学的及び物理的性質

名前と識別子

    • EN300-28290474
    • benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
    • 2680741-10-8
    • インチ: 1S/C16H15NO5/c18-13-9-15-14(20-6-7-21-15)8-12(13)17-16(19)22-10-11-4-2-1-3-5-11/h1-5,8-9,18H,6-7,10H2,(H,17,19)
    • InChIKey: OGUZVZHMYXNFOS-UHFFFAOYSA-N
    • SMILES: O1CCOC2C=C(C(=CC1=2)NC(=O)OCC1C=CC=CC=1)O

計算された属性

  • 精确分子量: 301.09502258g/mol
  • 同位素质量: 301.09502258g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 372
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77Ų
  • XLogP3: 2.4

benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28290474-0.1g
benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
2680741-10-8 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28290474-10.0g
benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
2680741-10-8 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28290474-0.05g
benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
2680741-10-8 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28290474-5g
benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
2680741-10-8
5g
$3520.0 2023-09-08
Enamine
EN300-28290474-1.0g
benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
2680741-10-8 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28290474-1g
benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
2680741-10-8
1g
$1214.0 2023-09-08
Enamine
EN300-28290474-2.5g
benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
2680741-10-8 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28290474-0.25g
benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
2680741-10-8 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28290474-0.5g
benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
2680741-10-8 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28290474-5.0g
benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
2680741-10-8 95.0%
5.0g
$3520.0 2025-03-19

benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate 関連文献

benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamateに関する追加情報

Comprehensive Overview of Benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (CAS No. 2680741-10-8)

Benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate (CAS No. 2680741-10-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique benzodioxin core and carbamate functional group, is often explored for its potential applications in drug development and molecular biology. Researchers are particularly interested in its structural properties, which may contribute to its bioactivity and compatibility with biological systems.

The benzodioxin moiety in Benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is a key feature that distinguishes it from other aromatic compounds. This structural element is known for its stability and ability to interact with various enzymes and receptors, making it a valuable scaffold in medicinal chemistry. The presence of the hydroxy group at the 7-position further enhances its reactivity, allowing for potential modifications to tailor its properties for specific applications.

In recent years, the demand for novel carbamate-based compounds has surged, driven by their versatility in drug design. Benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is no exception, as it offers a promising platform for the development of new therapeutic agents. Its benzyl group provides additional lipophilicity, which can influence its pharmacokinetic profile, including absorption and distribution in biological systems.

One of the most frequently asked questions about Benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate revolves around its synthesis and purification. The compound is typically synthesized through multi-step organic reactions, involving the protection and deprotection of functional groups to achieve high purity. Advanced analytical techniques such as HPLC, NMR, and mass spectrometry are employed to confirm its identity and assess its quality.

The potential applications of Benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate extend beyond pharmaceuticals. It is also being investigated in materials science, where its aromatic and heterocyclic properties could contribute to the development of advanced polymers and coatings. Additionally, its bioactive characteristics make it a candidate for agrochemical research, particularly in the design of environmentally friendly pesticides.

As the scientific community continues to explore the capabilities of Benzyl N-(7-hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbamate, its relevance in cutting-edge research is expected to grow. Whether in drug discovery, materials engineering, or agrochemical innovation, this compound represents a fascinating intersection of chemistry and biology. For researchers and industry professionals, understanding its properties and potential is essential for unlocking its full value.

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